2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester

Descripción

Chemical Structure and Properties

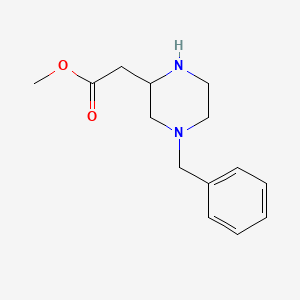

2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester (CAS: 141856-12-4) is a piperazine derivative with a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . Its structure features:

- A piperazine core substituted at position 4 with a benzyl (phenylmethyl) group.

- An acetic acid moiety esterified as a methyl ester at position 2.

Synthesis and Applications The compound is synthesized via N-alkylation of 4-benzylpiperazine with methyl bromoacetate or similar alkylating agents, a method analogous to other piperazine derivatives (e.g., ethyl ester analogs) .

Propiedades

IUPAC Name |

methyl 2-(4-benzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEMYXIJYAOAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of 2-Piperazineacetic acid derivatives typically involves the reaction of piperazine with various acylating agents. For instance, methyl α-bromophenylacetic acid can be reacted with piperazine derivatives under basic conditions to yield various piperazine-acetic acid esters. The resulting compounds are often evaluated for their biological activity against different cell lines.

Biological Activity Overview

The biological activities of 2-Piperazineacetic acid derivatives include:

- Anticancer Activity : Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have been tested against colon cancer (HT-29) and lung cancer (A549) cells using MTT assays, demonstrating significant inhibition of cell proliferation .

- Antibacterial Properties : Some derivatives have shown promising antibacterial activity. In particular, piperazine hybridized compounds have been reported to possess enhanced efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the inhibition of specific pathways. For instance, the inhibition of the MAPK pathway has been linked to the anticancer activity of some piperazine derivatives .

Case Study 1: Anticancer Activity

In a study evaluating a series of piperazinone derivatives, it was found that compounds containing a phenylmethyl group showed significant cytotoxicity against HT-29 and A549 cell lines. The study utilized an MTT assay to measure cell viability and determined that these compounds could inhibit cell growth effectively at low concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HT-29 | 15.2 |

| Derivative B | A549 | 12.5 |

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of piperazine-based compounds revealed that certain derivatives exhibited potent activity against Pseudomonas aeruginosa. The study compared these new compounds with traditional antibiotics.

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound X | P. aeruginosa | 2 |

| Compound Y | S. aureus | 8 |

Research Findings

Research indicates that modifications to the piperazine ring or the acetic acid moiety can significantly alter biological activity. For instance, introducing halogen substituents on the phenyl ring has been shown to enhance both anticancer and antibacterial activities by improving binding affinities to biological targets .

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antitumor Activity : Research indicates that derivatives of this compound can activate caspase-3, a crucial enzyme in the apoptotic pathway, suggesting potential use as an antitumor agent. The compound PAC-1, structurally related to 2-piperazineacetic acid, has shown promise in inducing apoptosis in cancer cells .

- Antihistaminic Properties : Similar compounds have been utilized in the formulation of antihistamines such as cetirizine, which is effective in treating allergic conditions like rhinitis and urticaria. The mechanism involves blocking histamine receptors to alleviate allergic symptoms .

- Neuropharmacological Effects : Some studies suggest that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neuropsychiatric disorders.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of 2-piperazineacetic acid derivatives:

- Anticancer Studies : In vitro studies demonstrated that compounds similar to 2-piperazineacetic acid can significantly inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis. For instance, PAC-1 has been shown to selectively induce apoptosis in various cancer cell lines while sparing normal cells .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds reveal favorable absorption and distribution characteristics, making them suitable for oral administration. Studies have shown that certain formulations exhibit high bioavailability and effective plasma concentrations necessary for therapeutic action .

Summary Table of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Antitumor Activity | Induces apoptosis via caspase-3 activation | PAC-1 |

| Antihistaminic | Blocks histamine receptors to alleviate allergy symptoms | Cetirizine |

| Neuropharmacological | Potential effects on neurotransmitter systems | Various piperazine derivatives |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

*Predicted using ChemDraw/BioByte tools.

Key Findings and Implications

Substituent Effects on Lipophilicity and Bioavailability

- Benzyl vs. Chlorophenyl Groups : The benzyl group in the target compound confers moderate lipophilicity (LogP ~2.5), while chlorophenyl analogs (e.g., ) exhibit higher LogP (~3.2–4.1) due to halogenation, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Ester vs. Acid Moieties : Methyl/ethyl esters (e.g., target compound, ) improve membrane permeability compared to carboxylic acids (e.g., ), which may require prodrug strategies for bioavailability .

Pharmacological Activity Trends

- Anticancer Potential: Piperazines with arylalkyl substituents (e.g., benzyl, chlorophenyl) show anticancer activity in vitro, likely via kinase inhibition or apoptosis induction .

- CNS Applications : Ethyl ester derivatives (e.g., levocetirizine ) demonstrate antihistamine activity, suggesting esterified piperazines are viable for CNS-targeted therapies.

Métodos De Preparación

Alkylation of Piperazine with Benzyl Chloride Followed by Esterification

The most widely documented method involves a two-step process:

-

Synthesis of 4-Benzylpiperazine : Piperazine undergoes monoalkylation with benzyl chloride in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C. A stoichiometric excess of piperazine ensures selective monoalkylation, minimizing bis-benzylated byproducts.

-

Acetylation with Methyl Chloroacetate : The secondary amine of 4-benzylpiperazine reacts with methyl chloroacetate in methanol, catalyzed by triethylamine (TEA). The reaction proceeds via nucleophilic substitution, with TEA neutralizing HCl to drive the reaction forward.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 1) | 68–72% |

| Yield (Step 2) | 75–82% |

| Purity (HPLC) | >95% after column chromatography |

One-Pot Synthesis via Sequential Alkylation

A streamlined one-pot approach eliminates intermediate isolation:

-

Simultaneous Alkylation and Esterification : Benzyl chloride and methyl chloroacetate are added sequentially to piperazine in methanol. TEA serves as a dual-purpose base, facilitating both alkylation and acetylation.

-

Optimized Conditions :

-

Molar Ratios : Piperazine:Benzyl chloride:Methyl chloroacetate = 1:1.2:1.1

-

Temperature : 50°C for 24 hours

-

Workup : Extraction with ethyl acetate, followed by silica gel chromatography

-

Advantages :

Alternative Route Using Methyl Bromoacetate

Substituting methyl bromoacetate for chloroacetate enhances reactivity:

-

Reaction Setup : 4-Benzylpiperazine reacts with methyl bromoacetate in methanol at room temperature for 12 hours.

-

Key Observations :

Comparative Data :

| Reagent | Reaction Time | Yield | Byproducts |

|---|---|---|---|

| Methyl chloroacetate | 24 hours | 82% | 8–10% |

| Methyl bromoacetate | 12 hours | 87% | 3–5% |

Critical Analysis of Reaction Parameters

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, acetonitrile) accelerate alkylation but complicate esterification due to solubility limitations. Methanol balances solubility and reactivity, though prolonged heating risks transesterification.

Base Selection and Stoichiometry

TEA outperforms inorganic bases (K₂CO₃, NaHCO₃) in acetylation steps due to its ability to solubilize reactants and neutralize HCl efficiently. A 10% molar excess of TEA maximizes yields without promoting side reactions.

Temperature Optimization

-

Alkylation : >60°C required for sufficient benzyl chloride activation.

-

Acetylation : Room temperature suffices for bromoacetate; chloroacetate requires 40–50°C.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with methylene chloride/methanol/ammonia (90:9:1) resolves the target compound (Rf = 0.60) from bis-acetylated impurities (Rf = 0.35).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 3.54 (s, 2H, NCH₂CO), 2.70–2.40 (m, 8H, piperazine-H).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | Chloroacetate Route | Bromoacetate Route |

|---|---|---|

| Reagent Cost | $120/kg | $450/kg |

| Yield Penalty | 5–8% | <2% |

| Environmental Impact | Higher (Cl⁻ waste) | Lower (Br⁻ recovery) |

Q & A

Q. What are the optimal synthetic routes for 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. Key steps include acylation, bromination, and esterification , with optimization of solvents (e.g., dichloromethane vs. THF), reaction times, and stoichiometric ratios. For example, acyl chloride intermediates generated under anhydrous conditions improve downstream coupling efficiency. Evidence suggests that molar ratios of 1:1.2 (acid:reagent) and reflux in polar aprotic solvents (e.g., DMF) enhance yields up to 85% . Table 1 : Optimal Reaction Conditions

| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acylation | DCM | 25 | 4 | 78 |

| Bromination | THF | 0–5 | 2 | 92 |

| Esterification | DMF | 80 | 6 | 85 |

Q. How can the purity and structural integrity of intermediates and final products be validated?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques :

- IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

- ¹H/¹³C NMR for regiochemical assignment (e.g., benzyl protons at δ 7.2–7.4 ppm).

- HPLC/GC-MS for purity assessment (>98% by area normalization).

Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect pharmacological activity?

- Methodological Answer : Analog synthesis and structure-activity relationship (SAR) studies are critical. For example:

- N-Benzyl vs. N-(4-fluorophenyl) substitution alters enzyme inhibition potency. Introducing a 4-methoxy group on the phenyl ring enhances binding to carbonic anhydrase II (Ki < 50 nM vs. >200 nM for unsubstituted analogs) .

- In vitro assays (e.g., cytotoxicity via MTT) and enzyme inhibition studies (hCA I/II) require controlled conditions: pH 7.4, 37°C, and validated IC₅₀ calculations using nonlinear regression .

Q. What strategies resolve contradictions in spectroscopic data for piperazine derivatives?

- Methodological Answer : Conflicting NMR/IR signals may arise from tautomerism (e.g., keto-enol equilibria) or residual solvents . Mitigation strategies:

- Deuterated solvent exchange (D₂O) to identify exchangeable protons.

- Variable-temperature NMR to observe dynamic processes (e.g., ring-flipping in piperazine).

- X-ray crystallography for unambiguous confirmation of solid-state structure, as demonstrated for related 4-methylpiperazine analogs .

Q. How can debenzylation be efficiently performed without degrading the piperazine core?

- Methodological Answer : Phosgene or triphosgene (BTC) in dichloromethane at 0°C selectively removes benzyl groups while preserving the piperazine ring. For example, debenzylation of 1-(phenylmethyl)-4-(4'-methoxybenzyl)piperazine achieves >90% conversion with <5% side products. Post-reaction quenching with aqueous NaHCO₃ neutralizes residual reagents .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer : Impurities like N-alkylated byproducts or oxidation derivatives require sensitive detection:

- LC-MS/MS with MRM (multiple reaction monitoring) for specificity (LOD < 0.1%).

- Reference standards (e.g., Cetirizine dihydrochloride impurities) for calibration .

Table 2 : Common Impurities and Detection Methods

| Impurity | Source | Detection Method |

|---|---|---|

| 4-(Phenylmethyl)piperazine | Incomplete esterification | HPLC-DAD (λ = 254 nm) |

| Oxidized ester derivatives | Storage degradation | LC-ESI-MS |

Methodological Considerations for Data Interpretation

-

Handling Synthetic Yield Discrepancies :

Variability in yields (e.g., 70–85%) across batches may stem from moisture sensitivity of intermediates. Use Karl Fischer titration to monitor solvent dryness and ensure inert reaction atmospheres (N₂/Ar) . -

Pharmacokinetic Profiling :

LogP calculations (e.g., using ChemDraw) predict membrane permeability. For 2-Piperazineacetic acid derivatives, logP values <2 indicate moderate BBB penetration, necessitating pro-drug strategies for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.